Amine Basicity (pKa): 3-Chloro-2-(trifluoromethyl)aniline is the Weakest Base Among All Chloro-Trifluoromethylaniline Positional Isomers
The predicted pKa of 3-chloro-2-(trifluoromethyl)aniline is 0.41±0.10 (most basic, 25 °C), making it substantially more acidic than any positional isomer or mono-substituted analog . By comparison, 3-chloroaniline (no CF₃) has a measured pKa of 3.46 at 25 °C , representing an approximate 1000-fold difference in basicity. The ortho-CF₃ analog without chlorine, 2-(trifluoromethyl)aniline, has a predicted pKa of 1.10±0.10 . Among chloro-trifluoromethyl positional isomers, 4-chloro-2-(trifluoromethyl)aniline has a LogP of 2.84 and 3-chloro-4-(trifluoromethyl)aniline a pKa of 1.71±0.10 , both markedly less acidic than the target compound. The uniquely low pKa results from the additive electron-withdrawing effects of Cl (Hammett σₘ ≈ 0.37) and CF₃ (σₒ ≈ 0.54) both positioned ortho to the –NH₂ group, maximizing inductive withdrawal and through-space field effects.
| Evidence Dimension | Amine basicity (pKa of conjugate acid, predicted/experimental, 25 °C) |
|---|---|
| Target Compound Data | pKa = 0.41±0.10 (predicted, most basic) |
| Comparator Or Baseline | 3-Chloroaniline (CAS 108-42-9): pKa = 3.46 (experimental, 25 °C) ; 2-(Trifluoromethyl)aniline (CAS 88-17-5): pKa = 1.10±0.10 (predicted) ; 3-Chloro-4-(trifluoromethyl)aniline (CAS 445-13-6): pKa = 1.71±0.10 (predicted) ; 2-Chloro-5-(trifluoromethyl)aniline (CAS 121-50-6): pKa = 1.43±0.10 (predicted) |
| Quantified Difference | ΔpKa ≈ −3.05 vs. 3-chloroaniline (≈1100-fold weaker base); ΔpKa ≈ −0.69 vs. 2-(trifluoromethyl)aniline (≈5-fold weaker base); ΔpKa ≈ −1.30 vs. 3-chloro-4-(trifluoromethyl)aniline (≈20-fold weaker base) |
| Conditions | Predicted values (ACD/Labs or equivalent) at 25 °C; experimental pKa for 3-chloroaniline measured by potentiometric titration |
Why This Matters
The extremely low basicity means this compound requires different amidation and diazotization conditions (stronger acid, lower temperature) than its analogs; substituting 3-chloroaniline or 2-(trifluoromethyl)aniline in a synthetic route without adjusting conditions will result in dramatically different reaction rates and yields.
